Bilirubin XIIIalpha
Description
Definition and Structural Classification
This compound (C₃₃H₃₆N₄O₆) is a linear tetrapyrrole classified as a biladiene, distinguished by its endovinyl substituents and dicarboxylic acid functional groups. Its IUPAC name, 3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid, reflects its complex regioisomeric arrangement. Unlike bilirubin IXalpha, where dipyrrole units alternate between endovinyl and exovinyl configurations, this compound features exclusively endovinyl groups at the C5 and C15 positions. This structural distinction alters its conformational stability and intermolecular interactions, as evidenced by its reduced solubility compared to IXalpha.
Table 1: Structural Comparison of this compound and IXalpha
The "ridge-tile" conformation observed in bilirubin IXalpha—a result of intramolecular hydrogen bonding between propionic acid groups—is less pronounced in XIIIalpha due to steric hindrance from its symmetric endovinyl groups. This conformational rigidity impacts its spectroscopic properties, including UV-Vis absorption maxima shifts.
Historical Discovery and Nomenclature
This compound was first synthesized and characterized in the late 20th century during efforts to catalog bilirubin isomers for analytical standards. Its identification emerged from chromatographic studies that resolved bilirubin mixtures into distinct regioisomers, leveraging differences in polarity and hydrogen-bonding capacity. The "XIIIalpha" designation follows IUPAC numbering, indicating the specific arrangement of vinyl and methyl groups across the tetrapyrrole chain.
Early nuclear magnetic resonance (NMR) analyses confirmed its structure, with key spectral distinctions at δ 9.5–10.5 ppm (pyrrolic NH signals) and δ 6.2–6.8 ppm (vinyl proton resonances). The compound’s inclusion in NIST Standard Reference Material (SRM) 916b underscores its role in calibrating bilirubin assays, despite its absence in physiological systems. Synonyms such as 3,17-diethenyl-2,7,13,18-tetramethyl-1,19-dioxo-1,10,19,22,23,24-hexahydro-21H-biline-8,12-dipropanoic acid further reflect its synthetic origins.
Role in Bilirubin Isomer Family
Within the bilirubin isomer family, XIIIalpha serves as a structural analog for probing the biochemical behavior of IXalpha. While IXalpha constitutes ~99% of endogenous bilirubin, XIIIalpha and IIIalpha are minor components in reference materials like SRM 916b, enabling methodological validation in clinical chemistry. Studies comparing XIIIalpha to IXalpha reveal divergent photochemical reactivities:
- Photoisomerization : XIIIalpha resists configurational changes (e.g., ZZ→EZ transitions) under light exposure due to restricted rotation around its central methine bridge.
- Diazo Reactivity : Unlike IXalpha, which forms 9-azopyrromethenones upon diazotization, XIIIalpha yields 9-alkoxymethylpyrromethenones, highlighting regiospecific reaction pathways.
These differences underscore the role of substituent positioning in modulating bilirubin’s chemical properties. Furthermore, XIIIalpha’s conformational stability has informed the design of synthetic biladienes for photodynamic therapy, where controlled solubility and light absorption are critical.
Properties
Molecular Formula |
C33H36N4O6 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-7-20-18(5)32(42)36-26(20)13-24-16(3)22(9-11-30(38)39)28(34-24)15-29-23(10-12-31(40)41)17(4)25(35-29)14-27-21(8-2)19(6)33(43)37-27/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)/b26-13-,27-14- |
InChI Key |
SJDJRWBCNPRKRW-IFADSCNNSA-N |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)O)/C=C/4\NC(=O)C(=C4C=C)C |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Properties
Bilirubin is recognized for its potent antioxidant capabilities. It can neutralize free radicals and prevent lipid peroxidation, which is crucial in protecting cells from oxidative stress. Research indicates that bilirubin XIIIalpha may enhance these protective effects, particularly in conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .
Cardiovascular Health
Studies have shown that elevated bilirubin levels correlate with reduced cardiovascular risk. This compound has been observed to exert protective effects against ischemia-reperfusion injury in cardiac tissues. Experimental models demonstrated that administering bilirubin prior to inducing ischemia significantly reduced infarct size and improved cardiac function . This suggests a potential role for this compound in managing heart diseases.
Neuroprotection
This compound exhibits neuroprotective effects by mitigating oxidative stress and inflammation within neuronal systems. Its ability to modulate inflammatory responses makes it a candidate for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Q & A
Q. How can computational methods enhance understanding of this compound’s chemical behavior?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
